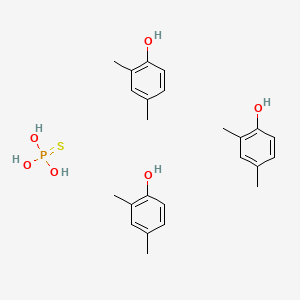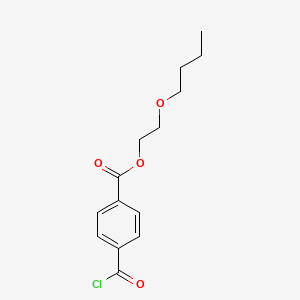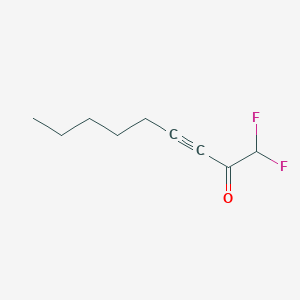
1,1-Difluoronon-3-YN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoronon-3-YN-2-one is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two fluorine atoms attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoronon-3-YN-2-one typically involves the introduction of fluorine atoms into an alkyne precursor. One common method is the reaction of a non-3-YN-2-one precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoronon-3-YN-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoronon-3-YN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1,1-Difluoronon-3-YN-2-one involves its interaction with molecular targets through its reactive alkyne and fluorine groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atoms can also influence the compound’s electronic properties, enhancing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorocyclopropane: Another fluorinated compound with a three-membered ring structure.
1,1,1-Trifluoro-4-phenylbut-3-YN-2-one: A related compound with additional fluorine atoms and a phenyl group.
Uniqueness
1,1-Difluoronon-3-YN-2-one is unique due to its specific combination of a carbon-carbon triple bond and two fluorine atoms on the same carbon. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111423-29-1 |
|---|---|
Molekularformel |
C9H12F2O |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
1,1-difluoronon-3-yn-2-one |
InChI |
InChI=1S/C9H12F2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-5H2,1H3 |
InChI-Schlüssel |
AYCKWWINQVFXTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



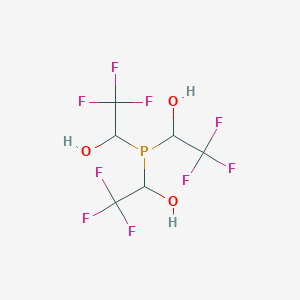

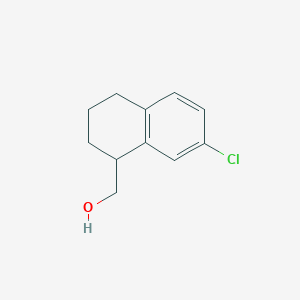

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
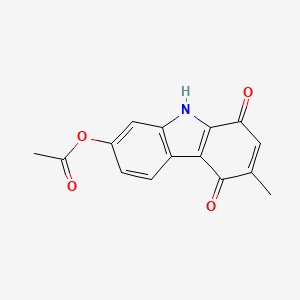
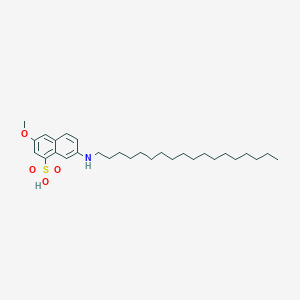
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
